molecular formula C14H26O2 B13713567 2-(2-Heptylcyclopentyl)acetic acid

2-(2-Heptylcyclopentyl)acetic acid

Cat. No.: B13713567
M. Wt: 226.35 g/mol
InChI Key: HPSYSBRUIMCAHD-UHFFFAOYSA-N
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Description

2-(2-Heptylcyclopentyl)acetic acid is a carboxylic acid derivative characterized by a cyclopentyl ring substituted with a heptyl group and an acetic acid moiety. Carboxylic acids are known for their wide occurrence in nature and their significant role in various chemical, biological, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Heptylcyclopentyl)acetic acid typically involves the alkylation of cyclopentanone followed by a series of reactions to introduce the heptyl group and the acetic acid moiety. One common method includes:

    Alkylation of Cyclopentanone: Cyclopentanone is reacted with heptyl bromide in the presence of a base such as potassium carbonate to form 2-heptylcyclopentanone.

    Oxidation: The resulting 2-heptylcyclopentanone is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Heptylcyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl derivatives or esters.

Scientific Research Applications

2-(2-Heptylcyclopentyl)acetic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Heptylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing various biochemical pathways. The heptyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Heptylcyclopentyl)propanoic acid
  • 2-(2-Heptylcyclopentyl)butanoic acid
  • 2-(2-Heptylcyclopentyl)pentanoic acid

Uniqueness

2-(2-Heptylcyclopentyl)acetic acid is unique due to its specific structural features, including the heptyl group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-(2-heptylcyclopentyl)acetic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-8-12-9-7-10-13(12)11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16)

InChI Key

HPSYSBRUIMCAHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCC1CC(=O)O

Origin of Product

United States

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